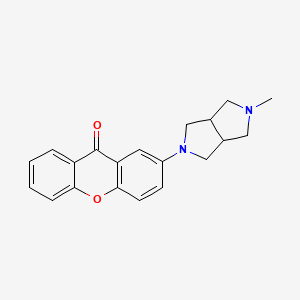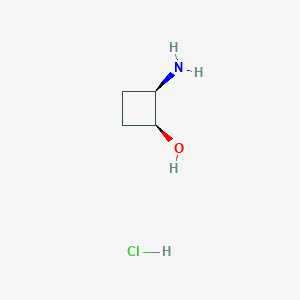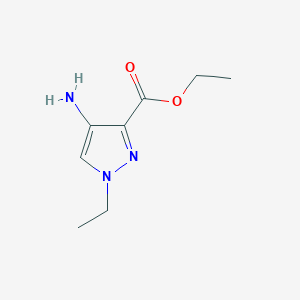![molecular formula C34H28Cl2FeP2Pt 10* B1146032 Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II) CAS No. 146864-46-2](/img/structure/B1146032.png)
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) is a coordination complex that features a platinum center coordinated to two chloride ions and a bidentate ligand, 1,1’-bis(diphenylphosphino)ferrocene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) typically involves the reaction of platinum(II) chloride with 1,1’-bis(diphenylphosphino)ferrocene in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as follows:
PtCl2+dppf→Pt(dppf)Cl2
where dppf stands for 1,1’-bis(diphenylphosphino)ferrocene. The reaction is often conducted in solvents such as dichloromethane or toluene, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or carbonyls.
Oxidative Addition: The platinum center can undergo oxidative addition reactions with halogens or organic halides.
Reductive Elimination: This compound can also participate in reductive elimination reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, organic halides, and various nucleophiles. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands, while oxidative addition reactions can produce platinum(IV) complexes.
Applications De Recherche Scientifique
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and carbonylation reactions.
Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules and its potential as an anticancer agent.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) exerts its effects involves the coordination of the platinum center to various substrates. The platinum center can facilitate the formation and breaking of chemical bonds through processes such as oxidative addition and reductive elimination. The ferrocene moiety provides additional stability and electronic properties to the complex, enhancing its reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-palladium(II)
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-nickel(II)
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-rhodium(II)
Uniqueness
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) is unique due to the presence of the platinum center, which imparts distinct catalytic properties compared to its palladium, nickel, and rhodium analogs. The platinum complex is often more stable and can participate in a wider range of chemical reactions, making it a versatile catalyst in both academic and industrial research.
Propriétés
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Pt/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCBTPUPTKYBQA-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pt]Cl.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Cl2FeP2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
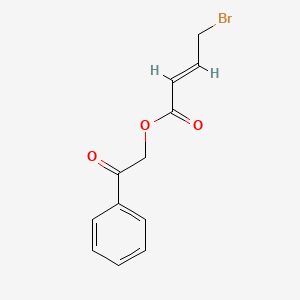
![ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI)](/img/structure/B1145951.png)

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene](/img/structure/B1145953.png)

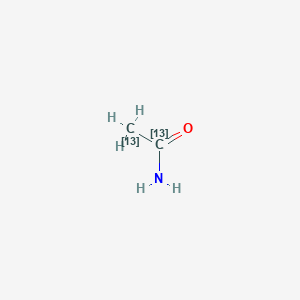
![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)
